1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula and a molecular weight of approximately 189.61 g/mol. This compound features a pyridine ring substituted with chlorine, fluorine, and a methyl group, along with a hydroxyl group attached to an ethyl chain. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
The reactivity of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol can be attributed to its functional groups. The hydroxyl group can participate in typical alcohol reactions, such as:
These reactions are fundamental in organic synthesis and can be utilized to derive related compounds or modify the existing structure for specific applications.
Synthesis of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol can be approached through several methods:
These methods highlight the versatility of synthetic pathways available for constructing complex organic molecules.
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol may find applications in various fields, including:
The unique structural features may allow it to interact favorably with biological targets, making it valuable in drug discovery and development.
Interaction studies involving 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol would typically focus on:
Such studies are crucial for understanding its potential therapeutic applications and safety profile.
Several compounds share structural similarities with 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol, which include:
| Compound Name | Structure | Similarity |
|---|---|---|
| 1-(2-Chloropyridin-3-yl)ethanone | Structure | 0.80 |
| 2-Chloro-N-(pyridinyl)ethanamine | Structure | 0.78 |
| 6-Fluoropyridin-2(3H)-one | Structure | 0.75 |
The uniqueness of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol lies in its specific combination of halogen substitutions and hydroxyl functionalization on the pyridine ring. This combination may provide distinct chemical reactivity and biological activity compared to other similar compounds, making it a subject of interest in medicinal chemistry and organic synthesis.